N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide

Kinase inhibitor design Structure-based drug design Triazole bioisostere

N-((1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide (CAS 2034270-12-5, molecular formula C₁₆H₁₂F₃N₅O, molecular weight 347.30 g/mol) is a synthetic small molecule belonging to the 1,4-disubstituted 1,2,3-triazole benzamide class, assembled via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry. The compound features three pharmacophoric modules: a pyridin-3-yl group N-linked to the triazole, a 1,2,3-triazole-4-yl-methylamine linker, and a 3-(trifluoromethyl)benzamide warhead.

Molecular Formula C16H12F3N5O
Molecular Weight 347.301
CAS No. 2034270-12-5
Cat. No. B2865604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide
CAS2034270-12-5
Molecular FormulaC16H12F3N5O
Molecular Weight347.301
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3
InChIInChI=1S/C16H12F3N5O/c17-16(18,19)12-4-1-3-11(7-12)15(25)21-8-13-10-24(23-22-13)14-5-2-6-20-9-14/h1-7,9-10H,8H2,(H,21,25)
InChIKeyVXXUWXWOPFOCBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide (CAS 2034270-12-5): Procurement-Grade Chemical Identity and Comparator Baseline


N-((1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide (CAS 2034270-12-5, molecular formula C₁₆H₁₂F₃N₅O, molecular weight 347.30 g/mol) is a synthetic small molecule belonging to the 1,4-disubstituted 1,2,3-triazole benzamide class, assembled via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry [1]. The compound features three pharmacophoric modules: a pyridin-3-yl group N-linked to the triazole, a 1,2,3-triazole-4-yl-methylamine linker, and a 3-(trifluoromethyl)benzamide warhead . Within its closest structural analog series—differing primarily in aryl substitution on the benzamide ring—four commercially available comparators are identified: 2,4-dichloro (CAS 2034270-38-5), 3-(1H-pyrazol-1-yl) (CAS 2034270-36-3), 4-(thiophen-2-yl) (CAS 2034611-51-1), and the regioisomeric pyridin-4-yl/2-CF₃ benzamide variant (CAS 2034227-45-5), all sharing the identical pyridin-3-yl-triazole-methylene scaffold .

3-CF₃ benzamide pharmacophore for DFG-out kinase inhibitor studies
Pyridin-3-yl-triazole scaffold with reported antimycobacterial activity context
CuAAC-compatible intermediate for parallel analog library synthesis
Calculated logP in CNS-optimized range for blood-brain barrier studies

Why In-Class Analogs Cannot Substitute for CAS 2034270-12-5: Evidence-Based Differentiation of the 3-Trifluoromethylbenzamide Scaffold


Surface-level structural similarity among 1,2,3-triazole benzamide derivatives masks profound pharmacodynamic and physicochemical divergence, as demonstrated by the >10-fold range in IC₅₀ values observed across analogs sharing the identical pyridinyl-triazole core (e.g., IC₅₀ ranges of 1.35–2.18 μM versus >20 μM against Mycobacterium tuberculosis H37Ra for closely related derivatives) . The 3-CF₃ benzamide moiety is not an interchangeable decoration: it functions as a privileged type II kinase inhibitor pharmacophore that engages an allosteric hydrophobic pocket adjacent to the ATP-binding site, a binding mode confirmed by X-ray co-crystallography of 3-trifluoromethylbenzamide-containing inhibitors with Abl kinase [1]. Replacing this group with chlorine, methoxy, or heteroaryl substituents alters both hydrogen-bonding geometry and lipophilic contact surface, potentially converting a type II inhibitor into a type I binder or abolishing target engagement entirely. Furthermore, the pyridin-3-yl (meta) attachment to the triazole N1 position dictates a distinct vector angle for the triazole–methylene–amide chain compared to pyridin-4-yl (para) regioisomers, affecting the spatial presentation of the benzamide warhead to protein targets and consequently altering selectivity profiles .

Regioisomer mismatch

Pyridin-4-yl attachment (CAS 2034227-45-5) may alter target binding geometry versus pyridin-3-yl scaffold, shifting selectivity profile.

2,4-Dichloro analog

Replacing 3-CF₃ with 2,4-dichloro (CAS 2034270-38-5) may reduce hydrogen-bond donor acidity and oxidative metabolic stability.

Pyrazole-substituted variant

3-(1H-Pyrazol-1-yl) analog (CAS 2034270-36-3) lacks the allosteric hydrophobic pocket pharmacophore, limiting type II kinase engagement.

Extended aryl analog

4-(Thiophen-2-yl)benzamide (CAS 2034611-51-1) may exceed CNS-optimal lipophilicity, risking higher metabolic clearance.

Quantitative Differentiation Evidence for CAS 2034270-12-5: Head-to-Head and Cross-Study Comparison Data


Regiochemical Differentiation: Pyridin-3-yl vs. Pyridin-4-yl Attachment Dictates Target Engagement Geometry

CAS 2034270-12-5 bears the pyridin-3-yl group attached at the N1 position of the 1,2,3-triazole, generating a distinct angular presentation of the benzamide tail relative to the pyridine ring plane. Its direct regioisomer, CAS 2034227-45-5, carries a pyridin-4-yl group with the CF₃ substituent relocated to the ortho (2-) position of the benzamide, producing a divergent vector trajectory . In analogous pyridinyl-triazole series targeting p38α MAP kinase, changing the pyridine attachment from 3-yl to 4-yl altered the hinge-region binding mode sufficiently to shift inhibition potency by >5-fold and modify the water-mediated hydrogen-bond network visible in X-ray co-crystal structures [1]. This regiochemical divergence directly translates to target selectivity: compounds optimized for the pyridin-3-yl geometry cannot be assumed equipotent on targets where the pyridin-4-yl vector has been pharmacophorically validated.

Regiochemical Differentiation
Cross-study comparable
Pyridin-3-yl (N1): angular benzamide presentation
Pyridin-4-yl (CAS 2034227-45-5): divergent vector trajectory; 2-CF₃ benzamide
Regioisomer mismatch alters target binding vector
In analogous p38α series, >5-fold IC₅₀ shift reported
Kinase inhibitor design Structure-based drug design Triazole bioisostere

Electron-Withdrawing Capacity: 3-CF₃ vs. 2,4-Dichloro Substitution Modulates Benzamide Reactivity and Hydrogen-Bond Acidity

The 3-CF₃ substituent on CAS 2034270-12-5 exerts a Hammett σₘ value of approximately +0.43, compared with cumulative σₘ + σₚ values of approximately +0.37 + +0.23 = +0.60 for the 2,4-dichloro analog (CAS 2034270-38-5) [1]. Although the dichloro analog is inductively stronger, the trifluoromethyl group provides superior metabolic stability due to the strength of the C–F bond (~485 kJ/mol versus ~400 kJ/mol for C–Cl), reducing susceptibility to oxidative dehalogenation by cytochrome P450 enzymes [2]. This electronic difference is functionally significant: the 3-CF₃ benzamide NH acquires a measurably higher hydrogen-bond donor acidity (predicted pKₐ of amide NH ~13–14 for CF₃-substituted versus ~14–15 for chloro-substituted analogs), strengthening key hinge-region hydrogen bonds with kinase targets that rely on amide NH recognition .

Electron-Withdrawing Capacity
Class-level inference
σₘ(3-CF₃) ≈ +0.43; C–F BDE ~485 kJ/mol
2,4-dichloro (CAS 2034270-38-5): cumulative σ ≈ +0.60; C–Cl BDE ~400 kJ/mol
CF₃ provides higher hydrogen-bond donor acidity
Predicted amide NH pKa ~1 unit lower than dichloro analog
Physicochemical profiling Hydrogen-bond donor strength Electron-withdrawing substituent effects

Lipophilic Ligand Efficiency: 3-CF₃ Benzamide Balances Potency and Physicochemical Drug-Likeness in the Triazole-Benzamide Class

The 3-CF₃ benzamide substituent on CAS 2034270-12-5 delivers a calculated logP (clogP) of approximately 2.8–3.1, within the optimal range for CNS-permeable or orally bioavailable lead compounds (Lipinski Rule of Five threshold: clogP ≤5). By comparison, the 4-(thiophen-2-yl)benzamide analog (CAS 2034611-51-1) is expected to exhibit clogP of approximately 3.5–4.0 due to the extended aromatic surface of the thiophene-phenyl biaryl system, pushing beyond the preferred lipophilicity window and potentially compromising solubility and metabolic clearance . In a structurally related series of 1,2,3-triazole benzamide derivatives evaluated as hDHODH inhibitors, compounds with clogP in the 3.0–3.5 range demonstrated balanced in vitro potency (IC₅₀ < 100 nM) and acceptable microsomal stability (t₁/₂ > 60 min), whereas analogs with clogP > 4.0 suffered from rapid turnover (t₁/₂ < 15 min) in human liver microsomes [1]. The 3-CF₃ substitution thus occupies a 'sweet spot' that larger aromatic substituents cannot achieve.

Lipophilic Ligand Efficiency
Cross-study comparable
clogP ≈ 2.8–3.1 (3-CF₃ benzamide)
4-(thiophen-2-yl) analog (CAS 2034611-51-1): predicted clogP ≈ 3.5–4.0
CF₃ analog in CNS-optimal lipophilicity window
In hDHODH series, clogP shift from ~3.2 to ~4.2 correlated with t₁/₂ decrease from >60 min to
Type II Kinase Pharmacophore
Class-level inference
3-CF₃ benzamide: validated DFG-out allosteric pocket ligand
3-(1H-pyrazol-1-yl) analog (CAS 2034270-36-3): H-bond acceptor projection incompatible with hydrophobic pocket
CF₃ enables type II kinase binding mode
TrkA inhibitor patents claim CF₃-benzamide triazoles with reported IC₅₀ 0.005–20 µM range
Synthetic Tractability
Class-level inference
2-step modular CuAAC; >95% 1,4-regioselectivity; room temperature
Fused-ring triazole analogs: 4–6 steps; thermal cyclization >100°C; lower regiochemical control
Modular scaffold enables parallel library synthesis
CuSO₄·5H₂O, sodium ascorbate, H₂O/t-BuOH, RT, 12–24 h
Antimycobacterial Activity
Cross-study comparable
IC₅₀ = 1.35–2.18 µM against M. tuberculosis H37Ra; IC₉₀ = 3.73–4.00 µM; selectivity index >18 (HEK-293)
Supports antimicrobial screening context
Non-pyridinyl triazole benzamides show IC₅₀ >50 µM; scaffold-dependent response
Ligand efficiency metrics Lipophilicity Drug-likeness optimization

Target Class Relevance: 3-Trifluoromethylbenzamide as a Privileged Type II Kinase Inhibitor Pharmacophore

The 3-trifluoromethylbenzamide moiety functions as a validated pharmacophore for inducing and stabilizing the DFG-out (inactive) conformation of multiple kinases, a binding mode inaccessible to non-CF₃ benzamide analogs [1]. In a systematic study, appending the 3-CF₃ benzamide group to four structurally distinct type I kinase inhibitor scaffolds converted each into a type II inhibitor, with the CF₃ group occupying the allosteric hydrophobic pocket created by the DFG-out flip [2]. This pharmacophoric behavior is absent in the 3-(1H-pyrazol-1-yl)benzamide analog (CAS 2034270-36-3), where the pyrazole ring projects a hydrogen-bond acceptor rather than the lipophilic trifluoromethyl surface required for allosteric pocket occupation . TrkA kinase inhibitor patents explicitly claim 3-trifluoromethylbenzamide-containing triazole compounds as preferred embodiments for achieving potent TrkA inhibition (IC₅₀ values cited in the 0.005–20 μM range), underscoring the commercial relevance of this specific substitution pattern [3].

Type II Kinase Pharmacophore
Class-level inference
3-CF₃ benzamide: validated DFG-out allosteric pocket ligand
3-(1H-pyrazol-1-yl) analog (CAS 2034270-36-3): H-bond acceptor projection incompatible with hydrophobic pocket
CF₃ enables type II kinase binding mode
TrkA inhibitor patents claim CF₃-benzamide triazoles with reported IC₅₀ 0.005–20 µM range
Type II kinase inhibition Allosteric inhibitor design DFG-out conformation

Synthetic Tractability and Scalability: Modular CuAAC Assembly Enables Analog Library Generation from a Common Intermediate

CAS 2034270-12-5 is assembled via the Huisgen 1,3-dipolar cycloaddition between 3-azidopyridine and N-(prop-2-yn-1-yl)-3-(trifluoromethyl)benzamide, a modular CuAAC 'click' reaction that proceeds with high regioselectivity (>95% 1,4-regioisomer) under standard conditions (CuSO₄·5H₂O, sodium ascorbate, H₂O/t-BuOH, room temperature, 12–24 h) [1]. This contrasts with the 1,2,4-triazole and triazolopyridine-fused analogs, which require multi-step cyclocondensation sequences involving hydrazine, elevated temperatures (>100°C), and chromatographically challenging purifications . The modular nature of the CuAAC route means the pyridin-3-yl-triazole intermediate can be prepared in bulk and diversified with various alkyne-benzamide partners, enabling parallel library synthesis of 50–100 analogs from a single batch. Patent disclosures for triazole benzamide Parkin ligase modulators explicitly describe this convergent synthetic strategy for rapid SAR exploration, highlighting the commercial advantage of the 1,2,3-triazole scaffold over fused-ring alternatives [2].

Synthetic Tractability
Class-level inference
2-step modular CuAAC; >95% 1,4-regioselectivity; room temperature
Fused-ring triazole analogs: 4–6 steps; thermal cyclization >100°C; lower regiochemical control
Modular scaffold enables parallel library synthesis
CuSO₄·5H₂O, sodium ascorbate, H₂O/t-BuOH, RT, 12–24 h
Click chemistry Parallel synthesis Lead optimization libraries

Antimycobacterial Potency: Benzamide Derivatives Bearing the Pyridin-3-yl-triazole Scaffold Demonstrate Sub-Micromolar to Low Micromolar Activity Against M. tuberculosis H37Ra

In a study evaluating benzamide derivatives structurally related to CAS 2034270-12-5 against Mycobacterium tuberculosis H37Ra, compounds bearing the pyridin-3-yl-triazole-methyl linker displayed IC₅₀ values ranging from 1.35 to 2.18 μM, with IC₉₀ values of 3.73–4.00 μM . Critically, these compounds demonstrated selectivity over human embryonic kidney (HEK-293) cells, remaining non-toxic at concentrations up to 40 μM, yielding a selectivity index (SI = CC₅₀/IC₅₀) of >18 for the most potent derivatives . This antimycobacterial activity profile is scaffold-dependent: 1,2,3-triazole benzamide derivatives designed as hDHODH inhibitors showed no significant antibacterial activity (IC₅₀ > 50 μM against M. tuberculosis), indicating that the pyridin-3-yl-triazole substitution pattern—rather than the triazole-benzamide connectivity alone—is a determinant of antimycobacterial potency [1].

Antimycobacterial Activity
Cross-study comparable
IC₅₀ = 1.35–2.18 µM against M. tuberculosis H37Ra; IC₉₀ = 3.73–4.00 µM; selectivity index >18 (HEK-293)
Supports antimicrobial screening context
Non-pyridinyl triazole benzamides show IC₅₀ >50 µM; scaffold-dependent response
Antitubercular agents M. tuberculosis H37Ra Triazole antimicrobials

High-Value Application Scenarios for CAS 2034270-12-5: Evidence-Backed Procurement Use Cases


Type II Kinase Inhibitor Lead Discovery: DFG-Out Conformational Targeting with 3-Trifluoromethylbenzamide Warhead

CAS 2034270-12-5 is the preferred starting scaffold for kinase drug discovery programs requiring type II (DFG-out) inhibition. The 3-CF₃ benzamide moiety is experimentally validated to occupy the allosteric hydrophobic pocket created by the DFG-out flip, as demonstrated by X-ray co-crystallography of analogous 3-CF₃ benzamide–Abl complexes . Procurement of the CF₃-substituted variant—rather than the pyrazolyl, chloro, or thiophenyl analogs—ensures the warhead can engage this therapeutically critical binding conformation. TrkA kinase inhibitor patents explicitly claim 3-trifluoromethylbenzamide triazoles as preferred embodiments with IC₅₀ values in the 0.005–20 μM range [1]. Researchers targeting TrkA, KDR, Abl, or c-Met in the DFG-out state should prioritize this compound over non-fluorinated analogs that lack the allosteric pocket pharmacophore [2].

Antitubercular Drug Discovery: Pyridin-3-yl-Triazole Scaffold Demonstrates Selective Activity Against M. tuberculosis H37Ra

For anti-infective programs targeting Mycobacterium tuberculosis, CAS 2034270-12-5 and closely related pyridin-3-yl-triazole benzamides have demonstrated IC₅₀ values of 1.35–2.18 μM against M. tuberculosis H37Ra with selectivity over human HEK-293 cells (non-toxic at 40 μM, SI > 18) . This antimycobacterial activity is scaffold-dependent: non-pyridinyl 1,2,3-triazole benzamide series (e.g., hDHODH-targeted derivatives) show IC₅₀ > 50 μM against the same strain, confirming that the pyridin-3-yl substitution is a critical potency determinant [1]. Researchers should procure the pyridin-3-yl-substituted scaffold specifically, as alternative triazole-benzamide chemotypes without this feature lack meaningful antimycobacterial activity.

Parallel SAR Library Synthesis: CuAAC-Compatible Scaffold for Rapid Analog Generation

CAS 2034270-12-5 is assembled via CuAAC click chemistry, enabling the preparation of the common pyridin-3-yl-triazole-methylamine intermediate in bulk and its subsequent diversification with diverse alkyne-benzamide partners . This convergent synthesis supports 96-well plate-based parallel library generation, achieving >95% 1,4-regioselectivity under ambient conditions. By contrast, 1,2,4-triazole and triazolopyridine-fused analogs require 4–6 linear synthetic steps, thermal cyclization above 100°C, and individual flask-based purification [1]. Patent disclosures for Parkin ligase-modulating triazole benzamides explicitly adopt this modular strategy, underscoring its industrial applicability [2]. Procurement of the pyridin-3-yl-triazole scaffold as a common intermediate maximizes SAR exploration efficiency while minimizing synthesis costs and lead optimization timelines.

CNS-Penetrant Lead Optimization: Optimized Lipophilicity Window for Blood-Brain Barrier Permeability

With a calculated logP of approximately 2.8–3.1, CAS 2034270-12-5 resides within the optimal lipophilicity range for CNS drug candidates (CNS MPO desirability: clogP 2–4) . The extended biaryl systems of alternative analogs (e.g., 4-(thiophen-2-yl)benzamide, predicted clogP ~3.5–4.0) exceed this window, correlating with increased P-glycoprotein efflux susceptibility and reduced brain-to-plasma ratios observed in analogous triazole series [1]. For neuroscience programs requiring blood-brain barrier penetration, the 3-CF₃ benzamide substitution provides a measurable lipophilicity advantage over bulkier aryl comparators, supporting more favorable CNS multiparameter optimization scores [2].

Application
Selection Property
Validation Focus
Type II kinase inhibitor pathway studies
3-CF₃ benzamide pharmacophore engagement
DFG-out allosteric binding mode review
Antimycobacterial screening studies
Pyridin-3-yl-triazole substitution profile
Mycobacterial growth inhibition endpoint review
Parallel analog library synthesis
Modular CuAAC assembly efficiency
Regioselectivity and purity review
CNS drug-like property optimization
Lipophilicity within CNS MPO window
BBB permeability and P-gp efflux review
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